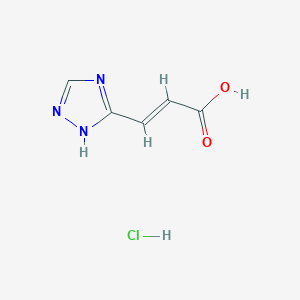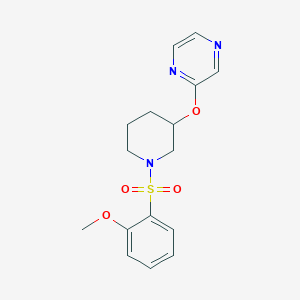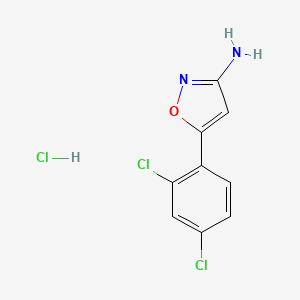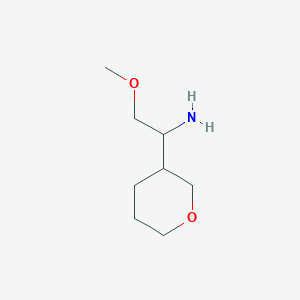![molecular formula C21H15F6N3O3S B2370525 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-35-0](/img/structure/B2370525.png)
5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule. It contains an imidazo[1,2-c]quinazolin-2-one core, which is a type of heterocyclic compound . This core is substituted at the 5-position with a sulfanyl group that is connected to a 3,5-bis(trifluoromethyl)benzyl group . The imidazoquinazolinone core also has methoxy groups at the 8 and 9 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The trifluoromethyl groups would add electron-withdrawing character, and the methoxy groups could participate in resonance with the imidazoquinazolinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Lewis Acid Catalysts
Benzotriazolium salts, prepared by reacting substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate, serve as Lewis acid catalysts. Our compound, when appropriately modified, could contribute to the development of efficient catalysts for various chemical transformations .
Organic Electronic Devices
Dihydrotetraazaanthracenes, synthesized by cyclization of N-substituted ortho-phenylenediamines, have potential applications in organic electronic devices. Our compound’s structure suggests that it could be explored as a building block for novel materials in this field .
Cytotoxicity Studies
Benzene-1,2-diamine derivatives, including our compound, have been tested for their cytotoxicity against cancer cells. Researchers investigate their potential as anti-cancer agents, making them relevant for drug discovery .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been studied as double hydrogen bond donors in non-covalent organocatalysts. Our compound’s hydrogen bond donor capabilities could contribute to the design of efficient catalysts for various reactions .
Aromatic Polyamides
Triphenylamine-based diamines, such as our compound, are versatile monomers for synthesizing aromatic polyamides. These polymers find applications in materials science, including membranes, coatings, and fibers .
Lithium-Sulfur (Li-S) Batteries
Recently, a 3,5-bis(trifluoromethyl)benzyl-modified triazine-based covalent organic framework was synthesized. The high electronegativity and steric hindrance of this compound successfully suppressed the diffusion of polysulfides in Li-S batteries, leading to improved capacity and cyclic stability .
Stearamide Synthesis
The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared by a solventless direct amidation reaction. This practical method, conducted without any special treatment or activation, highlights the compound’s potential in synthetic chemistry .
Propriétés
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6N3O3S/c1-32-15-6-13-14(7-16(15)33-2)28-19(30-8-17(31)29-18(13)30)34-9-10-3-11(20(22,23)24)5-12(4-10)21(25,26)27/h3-7H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQVQMMUFVPEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)






![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)


